methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the formation of the bicyclic ring system followed by the introduction of the ester group. One common method involves the use of photochemistry to achieve the [2 + 2] cycloaddition, which forms the bicyclic structure. This method is efficient and allows for various derivatizations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine.
Scientific Research Applications
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- Methyl (1R,2S,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2-carboxylate
Uniqueness
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring system. This structure provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
672325-23-4 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7-/m0/s1 |
InChI Key |
KCIDWDVSBWPHLH-ACZMJKKPSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](NC2)C(=O)OC)C |
Canonical SMILES |
CC1(C2C1C(NC2)C(=O)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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